3-Hydroxy-3'-nitro-2-naphthanilide

Description

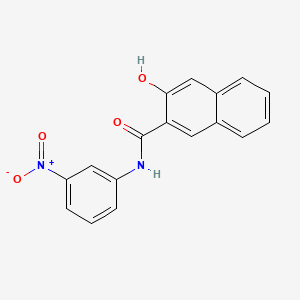

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23/h1-10,20H,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSKRBKHCLMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044544 | |

| Record name | 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-65-9 | |

| Record name | 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3'-nitro-2-naphthanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibanaphthol RM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3'-nitro-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-3'-NITRO-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K775B2J7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-3'-nitro-2-naphthanilide (CAS 135-65-9)

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Dye Intermediate

3-Hydroxy-3'-nitro-2-naphthanilide, cataloged under CAS number 135-65-9 and widely known in the dye industry as Naphthol AS-BS, is a specialty organic compound with a rich history and an evolving future.[1][2] While its primary commercial application lies in the synthesis of high-performance azo dyes and pigments, its molecular architecture holds significant, often overlooked, potential for the fields of biomedical research and drug discovery.[3] This guide moves beyond the material safety data sheet to provide an in-depth technical analysis of its synthesis, characterization, and, most importantly, its sophisticated applications in diagnostics and its prospective role as a versatile scaffold in medicinal chemistry.

The structure features a 3-hydroxy-2-naphthoic acid core linked via an amide bond to a 3-nitroaniline moiety. This combination is not merely incidental; the hydroxylated naphthalene ring system is a classic platform for generating chromophores and fluorophores, while the nitroaromatic group is a well-established pharmacophore, often exploited in the design of prodrugs that are selectively activated under specific physiological conditions, such as hypoxia.[4][5][6] It is this duality that makes this compound a compelling subject for researchers looking to bridge the gap between materials science and therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its application in any scientific endeavor. These characteristics dictate its solubility, stability, and the analytical methods best suited for its identification and quantification.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 135-65-9 | [1][2][] |

| Molecular Formula | C₁₇H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 308.29 g/mol | [1][2] |

| Appearance | Yellow to brown powder | [] |

| Melting Point | 246-247 °C | [1] |

| Solubility | Insoluble in water; Soluble in alkaline solutions and some organic solvents like N,N-Dimethylformamide (DMF). | [8] |

| IUPAC Name | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | [] |

| Synonyms | Naphthol AS-BS, Azoic Coupling Component 17 | [1] |

Spectroscopic Characterization

While full spectral data often requires access to specialized databases, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures.[9][10]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Key expected resonances would include those for the protons on the naphthalene ring system and the nitrophenyl ring. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift. The phenolic hydroxyl proton (-OH) may also be visible, though its position and broadness would be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by a multitude of signals in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the amide group is expected to resonate significantly downfield (δ > 160 ppm). Carbons attached to the nitro group and the hydroxyl group will also show characteristic shifts.[9][11]

-

FTIR Spectroscopy : The infrared spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

~3300 cm⁻¹ : N-H stretching of the amide.

-

~3200-3400 cm⁻¹ (broad) : O-H stretching of the phenolic hydroxyl group.

-

~1650 cm⁻¹ : C=O stretching (Amide I band).

-

~1530 cm⁻¹ and ~1350 cm⁻¹ : Asymmetric and symmetric N-O stretching of the nitro group, respectively.

-

~1600, ~1470 cm⁻¹ : C=C stretching within the aromatic rings.[10]

-

Synthesis of this compound

The synthesis of Naphthol AS derivatives is a well-established process in industrial chemistry, typically involving the condensation of 3-hydroxy-2-naphthoic acid with an appropriate aromatic amine.[3][12] The reaction is an acylation that forms a stable amide bond.

Reaction Principle

The core reaction is the amidation of a carboxylic acid. To facilitate this, the carboxylic acid (3-hydroxy-2-naphthoic acid) is typically activated to make the carbonyl carbon more electrophilic, enabling attack by the nucleophilic amino group of 3-nitroaniline. A common activating agent is a halogenating compound like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), which transiently converts the carboxylic acid to a more reactive acid chloride or a related intermediate.[13][14]

Step-by-Step Laboratory Protocol

This protocol is a generalized procedure based on established methods for synthesizing N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and may require optimization.[12][14]

-

Reaction Setup : In a microwave reactor vessel, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) and 3-nitroaniline (1 equivalent) in a high-boiling, dry solvent such as chlorobenzene or xylene.

-

Activation : While stirring, add phosphorus trichloride (approx. 0.5 equivalents) dropwise to the suspension. The addition is typically exothermic and should be controlled.

-

Microwave Irradiation : Seal the vessel and heat the reaction mixture in a microwave reactor to approximately 130°C for 15-45 minutes. Microwave heating offers significant acceleration compared to conventional refluxing.[14]

-

Work-up : After cooling, the solvent is removed under reduced pressure (rotary evaporation). The resulting solid crude product is then purified.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent like glacial acetic acid or by slurry washing with a hot solvent like ethanol to remove unreacted starting materials.

-

Drying and Characterization : The purified product is dried under vacuum. The final product's identity and purity should be confirmed using the analytical techniques described above (Melting Point, NMR, FTIR).

Core Application: Histochemical Detection of Enzyme Activity

A primary application of this compound in biomedical research is as a chromogenic substrate for the histochemical localization of hydrolytic enzymes, particularly phosphatases.[8][15] For this purpose, it is used in its phosphorylated form, Naphthol AS-BS phosphate.

Mechanism of Action: The Azo Coupling Principle

The technique is a classic example of an enzyme-initiated in situ chemical reaction. The process unfolds in two critical steps:[15][16]

-

Enzymatic Hydrolysis : At the site of enzyme activity (e.g., acid or alkaline phosphatase), the Naphthol AS-BS phosphate substrate is hydrolyzed. The enzyme cleaves the phosphate ester bond, releasing the highly insoluble this compound. The insolubility of this primary product is crucial as it prevents diffusion away from the enzyme's location, ensuring high-resolution localization.

-

Azo Coupling : The reaction medium simultaneously contains a stabilized diazonium salt (e.g., Fast Red TR, Fast Blue B).[15][17] The newly formed, electron-rich naphthol derivative immediately undergoes an azo coupling reaction with the diazonium salt.[18] This electrophilic aromatic substitution reaction forms a intensely colored, insoluble azo dye precipitate directly at the site of the enzyme.

Generalized Histochemical Protocol

This protocol provides a framework for detecting acid phosphatase activity. Adjustments to pH, buffer, and diazonium salt are necessary for other enzymes like alkaline phosphatase.[15][19]

-

Tissue Preparation : Use appropriately fixed (e.g., 10% neutral buffered formalin) and processed (paraffin-embedded or frozen) tissue sections.

-

Incubation Solution Preparation (prepare fresh) :

-

Dissolve Naphthol AS-BS phosphate in a small amount of N,N-Dimethylformamide (DMF).

-

Add this to an acidic buffer (e.g., 0.1 M Acetate Buffer, pH ~5.0).

-

Dissolve the diazonium salt (e.g., Fast Red TR) in the buffered substrate solution. Filter the final solution before use.

-

-

Staining : Incubate the tissue sections in the staining solution at 37°C for 30-60 minutes, or until desired staining intensity is achieved. The incubation should be performed in the dark as diazonium salts are light-sensitive.

-

Washing : Rinse the sections gently in distilled water.

-

Counterstaining (Optional) : Lightly counterstain the nuclei with a stain like Mayer's Hematoxylin to provide morphological context.

-

Mounting : Mount the sections using an aqueous mounting medium.

-

Microscopy : Visualize the results under a light microscope. Sites of enzyme activity will be marked by a brightly colored (e.g., red) precipitate.

Prospective Applications in Drug Development

The true potential for this compound in advanced research lies in leveraging its constituent parts—the naphthanilide scaffold and the nitroaromatic functionality—for drug design.

As a Scaffold for Bioactive Molecules

The 3-hydroxynaphthalene-2-carboxanilide core is a known privileged structure in medicinal chemistry. Derivatives have been synthesized and tested for a range of biological activities, including antibacterial, antimycobacterial, and anticancer properties.[12][20] This compound can serve as a starting point for generating libraries of novel derivatives through modification of both the naphthalene and nitrophenyl rings.

The Role of the Nitro Group: A Hypoxia-Activated Prodrug Trigger

Nitroaromatic compounds are central to the design of hypoxia-activated prodrugs (HAPs).[4][5] Many solid tumors have regions of low oxygen (hypoxia), a condition that makes them resistant to conventional radiation and chemotherapy.

Mechanism of Bioreduction: Under normal oxygen conditions (normoxia), the nitro group (-NO₂) undergoes a one-electron reduction by cellular reductases (like cytochrome P450 reductase) to form a nitro radical anion (-NO₂•⁻). This radical is quickly re-oxidized back to the parent nitro group by molecular oxygen, a futile cycle that prevents further reduction and keeps the drug inactive.[4][5]

However, in the low-oxygen environment of a hypoxic tumor, the radical anion is not re-oxidized. Instead, it undergoes further enzymatic reduction through highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates, ultimately leading to the non-toxic amine (-NH₂).[21] These highly reactive intermediates can be cytotoxic themselves or can trigger the release of a potent cytotoxic effector molecule that was attached to the nitroaromatic trigger.

This compound is an ideal candidate for exploration in this area. It could be developed as a hypoxia-sensitive fluorescent probe, where the reduction of the nitro group leads to a change in its fluorescence properties, allowing for the imaging of hypoxic regions. Alternatively, it could be functionalized with a cytotoxic warhead, creating a novel HAP for targeted cancer therapy.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While comprehensive toxicological data for this specific compound is limited, information from its GHS classification and data on related compounds provides a basis for safe laboratory practices.[1]

GHS Hazard Information

| Hazard Statement | Code | Description | Source |

| Eye Irritation | H319 | Causes serious eye irritation. | [1] |

| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[1]

-

Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Environmental Precautions : Due to its aquatic toxicity, prevent release into the environment.[1] Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Considerations : The toxicity of nitroaromatic compounds can be linked to their bioreduction, which can generate reactive intermediates and oxidative stress.[4][21] Naphthol derivatives themselves can also exhibit varying levels of toxicity.[22][23] Therefore, all contact should be minimized until more specific toxicological data becomes available.

Conclusion and Future Outlook

This compound (Naphthol AS-BS) is far more than a simple precursor for pigments. Its established role as a reliable substrate in enzyme histochemistry provides a direct and valuable application for life science researchers. Furthermore, its molecular structure, combining a versatile naphthanilide scaffold with a hypoxia-sensitive nitroaromatic trigger, presents an exciting and underexplored opportunity for drug development professionals. Future research should focus on synthesizing novel derivatives to probe their biological activities, exploring its potential in hypoxia imaging, and developing it as a trigger for targeted drug delivery systems. By understanding its fundamental chemistry and biological interactions, the scientific community can unlock the full potential of this intriguing molecule.

References

- 1. This compound | C17H12N2O4 | CID 67277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. svedbergopen.com [svedbergopen.com]

- 8. scbt.com [scbt.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. ucj.org.ua [ucj.org.ua]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Azo coupling - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ec.europa.eu [ec.europa.eu]

- 23. 1-Naphthol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Naphthol AS-BS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BS, with the chemical name 3-hydroxy-N-(3-nitrophenyl)-2-naphthamide, is a significant organic compound belonging to the Naphthol AS series. While traditionally recognized for its role as a coupling component in the synthesis of azo dyes and pigments for the textile industry, recent scientific investigations have unveiled its potential in the biomedical field. Notably, Naphthol AS-BS has been identified as an inhibitor of human cytomegalovirus (HCMV) DNA polymerase alpha, presenting a promising avenue for antiviral drug development. This guide provides a comprehensive exploration of the core physicochemical properties of Naphthol AS-BS, offering a foundational understanding for researchers and drug development professionals seeking to harness its unique characteristics.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of Naphthol AS-BS is paramount for its application in research and development. These properties dictate its behavior in various systems and are crucial for method development, formulation, and biological evaluation.

Structure and Identification

Naphthol AS-BS is an anilide of 3-hydroxy-2-naphthoic acid, distinguished by a nitro group on the phenyl ring.

Molecular Structure:

Caption: Chemical structure of Naphthol AS-BS.

| Property | Value | Source(s) |

| IUPAC Name | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

| CAS Number | 135-65-9 | |

| Molecular Formula | C₁₇H₁₂N₂O₄ | |

| Molecular Weight | 308.29 g/mol | |

| Appearance | Bright yellow to light ecru powder |

Solubility Profile

The solubility of Naphthol AS-BS is a critical parameter for its handling, formulation, and biological testing. Its predominantly aromatic structure renders it insoluble in water.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | |

| Acetic Acid | Soluble | |

| Sodium Hydroxide Solution | Soluble (forms a yellow solution) | |

| Soda Ash Solution | Insoluble | |

| Organic Solvents | Generally soluble |

The solubility in alkaline solutions is attributed to the phenolic hydroxyl group, which can be deprotonated to form a more soluble naphtholate ion.

Thermal Properties

The thermal behavior of Naphthol AS-BS is essential for understanding its stability and for the development of analytical methods such as thermal analysis.

| Property | Value | Source(s) |

| Melting Point | 246-247 °C |

The sharp melting point range is indicative of a high degree of purity.

Experimental Protocols

Melting Point Determination

The melting point is a fundamental property for the identification and purity assessment of a crystalline solid like Naphthol AS-BS.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered Naphthol AS-BS is introduced into a thin-walled capillary tube, sealed at one end. The sample is compacted by gently tapping the tube.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Procedure: a. The capillary tube containing the sample is placed in the heating block of the apparatus. b. The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point. c. The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded.

-

Rationale: A slow heating rate is crucial to ensure that the temperature of the heating block, the sample, and the thermometer are in thermal equilibrium, leading to an accurate determination of the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

A qualitative assessment of solubility provides a rapid understanding of a compound's behavior in different solvents.

Principle: The principle of "like dissolves like" governs solubility. The polarity of the solute and the solvent determines the extent of dissolution.

Methodology:

-

Preparation: A small, accurately weighed amount of Naphthol AS-BS (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A known volume of each test solvent (e.g., 1 mL) is added to a separate test tube. The solvents should cover a range of polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Observation: The mixture is vortexed or agitated for a set period. The solubility is observed and categorized as "soluble," "sparingly soluble," or "insoluble."

-

Rationale: This systematic approach allows for a rapid screening of suitable solvents for various applications, from reaction media to formulation development.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Naphthol AS-BS. While a comprehensive set of publicly available spectra specifically for Naphthol AS-BS is limited, data from closely related naphthol derivatives and general principles of spectroscopy can provide valuable insights.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like Naphthol AS-BS. The extended π-system of the naphthalene and phenyl rings is expected to result in strong absorption in the UV region. The presence of the nitro group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthanilides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Naphthol AS-BS is expected to show characteristic absorption bands for the O-H, N-H, C=O (amide), and NO₂ groups.

-

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹.

-

N-H stretching: A sharp to medium band around 3300 cm⁻¹.

-

C=O stretching (Amide I): A strong band around 1650 cm⁻¹.

-

N-H bending (Amide II): A band around 1550 cm⁻¹.

-

NO₂ stretching: Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

-

¹H NMR: The ¹H NMR spectrum of Naphthol AS-BS would show distinct signals for the aromatic protons on the naphthalene and phenyl rings, as well as signals for the hydroxyl and amide protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions.

-

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic rings.

Biomedical Significance and Applications

The identification of Naphthol AS-BS as an inhibitor of human cytomegalovirus (HCMV) DNA polymerase alpha opens up new possibilities for its use in antiviral drug discovery. HCMV is a major cause of morbidity and mortality in immunocompromised individuals, and the development of new antiviral agents with novel mechanisms of action is a critical area of research.

The inhibitory activity of Naphthol AS-BS against a viral polymerase suggests that it may interfere with the replication of the virus. This finding provides a strong rationale for further investigation into the structure-activity relationships of Naphthol AS-BS and its derivatives. The development of analogs with improved potency, selectivity, and pharmacokinetic properties could lead to the discovery of new therapeutic agents for the treatment of HCMV infections.

Caption: Proposed mechanism of action of Naphthol AS-BS in inhibiting HCMV replication.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Naphthol AS-BS. While specific toxicity data for Naphthol AS-BS is not extensively available, data for the related compound 1-naphthol can provide some guidance. 1-Naphthol is harmful if swallowed or in contact with skin and can cause skin and eye irritation.

It is recommended to handle Naphthol AS-BS in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

Naphthol AS-BS is a multifaceted compound with established applications in the dye industry and emerging potential in the biomedical field. Its well-defined physicochemical properties, including its distinct structure, solubility profile, and thermal characteristics, provide a solid foundation for its further exploration. The identification of its inhibitory activity against HCMV DNA polymerase alpha underscores its promise as a lead compound in antiviral drug discovery. This technical guide serves as a comprehensive resource for researchers and scientists, providing the essential knowledge required to safely handle, characterize, and utilize Naphthol AS-BS in their research endeavors. Further investigation into its biological mechanisms and the development of optimized derivatives will be crucial in realizing its full therapeutic potential.

An In-Depth Technical Guide to 3-Hydroxy-3'-nitro-2-naphthanilide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-3'-nitro-2-naphthanilide, a key intermediate in the synthesis of azo dyes. Delving into its chemical and physical properties, this document details a robust synthesis protocol and explores its primary applications within the textile industry and potential for further research.

Core Properties of this compound

Commonly known in the dye industry as Naphthol AS-BS, this aromatic compound is a cornerstone for producing vibrant and lasting colors.[1] Its fundamental characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂N₂O₄ | [2][3][4] |

| Molecular Weight | 308.29 g/mol | [2][3][4] |

| IUPAC Name | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | [3] |

| CAS Number | 135-65-9 | [2] |

| Appearance | Light yellow to brown or dark green powder/crystal | [1] |

| Synonyms | Naphthol AS-BS, Azoic Coupling Component 17, 2-Hydroxy-3-naphthoic acid m-nitroanilide, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide | [1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through the acylation of 3-nitroaniline with 3-hydroxy-2-naphthoic acid. The following protocol is based on established methods for the synthesis of related naphthanilides, optimized for this specific compound.[5]

Reaction Principle

The core of the synthesis is an amidation reaction where the carboxylic acid group of 3-hydroxy-2-naphthoic acid is activated to react with the amino group of 3-nitroaniline, forming a stable amide bond. This reaction is typically catalyzed by phosphorus compounds and driven to completion by the removal of water.[5]

Experimental Workflow

Caption: Synthesis workflow for this compound.

Detailed Methodology

-

Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark apparatus, charge 3-hydroxy-2-naphthoic acid and a molar equivalent of 3-nitroaniline.

-

Solvent and Catalyst Addition: Add ortho-xylene as the solvent, ensuring the reactants are adequately suspended. Introduce a catalytic amount of phosphorus trichloride. The use of a high-boiling point solvent like ortho-xylene is crucial for reaching the necessary reaction temperature and for the azeotropic removal of water.[5]

-

Reaction Execution: Heat the mixture to reflux (approximately 146°C). The water formed during the amidation will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.

-

Product Isolation: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the crude product and wash it sequentially with ortho-xylene to remove any unreacted starting materials and byproducts, followed by a wash with ethanol to remove residual solvent.

-

Drying: Dry the purified this compound in a vacuum oven at a suitable temperature to obtain a fine powder.

Applications in Research and Industry

The primary application of this compound is as a coupling component in the synthesis of azoic dyes.[1][6] These dyes are widely used in the textile industry for their vibrant colors and good fastness properties.[6][7]

Azoic Dye Formation

Azoic dyes are formed in situ on the textile fiber. The process involves two main steps:

-

Naphtholation: The textile material, typically cellulosic fibers like cotton, is impregnated with an alkaline solution of this compound (Naphthol AS-BS).[8]

-

Coupling: The naphtholated fabric is then treated with a solution of a diazonium salt. The diazonium salt couples with the naphthol to form an insoluble azo dye that is trapped within the fiber matrix.[9][10]

Caption: Azoic dye formation on a cellulosic fiber.

The resulting azo dyes are known for their good wash fastness and resistance to acids and alkalis.[7]

Potential Research Applications

While the primary use of this compound is in the dye industry, its structural motif, a substituted naphthol, suggests potential for exploration in other scientific domains. For instance, related naphthoic acid derivatives have been investigated for their biological activities. A study on 3-hydroxy-2-naphthoic acid hydrazide, a structurally similar compound, demonstrated its utility in the histochemical detection of lipid peroxidation in animal tissues.[11] This suggests that this compound and its derivatives could be explored as potential probes or markers in biological systems.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of azoic dyes. Its synthesis is straightforward, and its application in the textile industry is significant. Future research may uncover novel applications for this compound and its derivatives in fields beyond dye chemistry.

References

- 1. This compound | 135-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C17H12N2O4 | CID 67277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. ucj.org.ua [ucj.org.ua]

- 6. Page loading... [guidechem.com]

- 7. Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing [buydye.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]

- 10. Naphthols – Uses, Applications & Industrial Importance | [vipulorganics.com]

- 11. The use of 3-hydroxy-2-naphthoic acid hydrazide and Fast Blue B for the histochemical detection of lipid peroxidation in animal tissues--a microphotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Hydroxy-3'-nitro-2-naphthanilide in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Application

3-Hydroxy-3'-nitro-2-naphthanilide, also known as Naphthol AS-BS, is a pivotal azoic coupling component used extensively in the textile and pigment industries.[1][2] Its performance in these applications is intrinsically linked to its solubility in various organic media, which governs the dyeing process, pigment dispersion, and ultimately, the quality of the final product. A thorough understanding of its solubility behavior is therefore paramount for process optimization, formulation development, and ensuring consistent and high-quality outcomes.

This guide is structured to provide a multi-faceted exploration of the solubility of this compound. It begins by delineating the compound's fundamental physicochemical properties, which are the primary determinants of its solubility. Subsequently, it delves into the theoretical underpinnings of solubility, with a special focus on the "like dissolves like" principle and the predictive power of Hansen Solubility Parameters. In the absence of extensive quantitative data, this theoretical framework provides a powerful tool for estimating solubility in a diverse array of solvents. The guide then transitions to the practical aspect of solubility determination, offering detailed, step-by-step protocols for established experimental methods. This empowers researchers to generate precise and reliable solubility data in their own laboratory settings. Finally, a summary of the available qualitative solubility information is presented, offering practical guidance for immediate application.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | [3] |

| Common Synonyms | Naphthol AS-BS, Azoic Coupling Component 17 | [4][5] |

| CAS Number | 135-65-9 | [1] |

| Molecular Formula | C₁₇H₁₂N₂O₄ | [6][7] |

| Molecular Weight | 308.29 g/mol | [6][7] |

| Appearance | Light yellow to brown or dark green powder/crystalline solid | [4][5] |

| Melting Point | 246-247 °C | [8] |

The molecular structure of this compound, with its naphthol, amide, and nitro functional groups, dictates its polarity, hydrogen bonding capability, and overall intermolecular interactions, all of which are critical factors influencing its solubility.

Theoretical Framework for Predicting Solubility

In the absence of extensive experimental data, theoretical models provide a valuable predictive tool for assessing the solubility of a compound in various solvents.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of this compound contains both polar and non-polar regions. The large naphthalene ring system contributes to its non-polar character, while the hydroxyl (-OH), amide (-CONH-), and nitro (-NO₂) groups introduce significant polarity and the capacity for hydrogen bonding.

Therefore, it can be predicted that:

-

Polar Solvents: The compound will exhibit some solubility in polar solvents, particularly those that can engage in hydrogen bonding.

-

Non-Polar Solvents: Due to the large aromatic system, some solubility in non-polar aromatic solvents might also be expected.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity that can accommodate both the polar and non-polar aspects of the molecule are likely to be effective.

Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

Hansen Solubility Parameters offer a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:[9]

-

δD (Dispersion forces): Arising from atomic interactions.

-

δP (Polar forces): Stemming from dipole moments.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[9] The "distance" (Ra) between the HSP of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

The following diagram illustrates the workflow for predicting solubility using Hansen Solubility Parameters.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents. This data can be used in conjunction with the experimentally determined HSP of this compound to predict its solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data sourced from publicly available Hansen Solubility Parameter datasets) |

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The following section provides detailed protocols for three widely accepted methods for measuring the solubility of a solid compound in an organic solvent.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette fitted with a filter to prevent the transfer of any solid particles.

-

Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining the concentration of a non-volatile solute in a saturated solution.

Protocol:

-

Sample Collection: Following the shake-flask equilibration and settling, carefully pipette a precise volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a fume hood and gently evaporate the solvent. This can be done at room temperature or with gentle heating, depending on the solvent's volatility and the thermal stability of the solute.

-

Drying: Once the solvent has completely evaporated, transfer the evaporating dish to a drying oven set at a temperature below the melting point of this compound to remove any residual solvent.

-

Cooling and Weighing: After drying, place the evaporating dish in a desiccator to cool to room temperature without absorbing atmospheric moisture. Once cooled, weigh the dish containing the dried solute.

-

Constant Weight: Repeat the drying, cooling, and weighing steps until a constant weight is achieved, ensuring all solvent has been removed.

-

Calculation: The mass of the dissolved solute is the final constant weight minus the initial weight of the empty evaporating dish. The solubility can then be calculated by dividing the mass of the solute by the volume of the supernatant taken.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and sensitive method for determining the concentration of a chromophoric compound like this compound.

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which the compound exhibits maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Sample Analysis: After performing the shake-flask method, take the filtered supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the experimental temperature.

Qualitative Solubility Profile of this compound

Based on available literature and supplier information, the following qualitative solubility profile for this compound can be summarized:

-

Aqueous Alkali (e.g., Sodium Hydroxide Solution): Soluble.[7][10][11][12] This is due to the deprotonation of the phenolic hydroxyl group, forming a more polar and water-soluble salt.

-

General Organic Solvents: Generally described as soluble.[1]

-

Ethyl Acetate (EtOAc): Soluble.

-

Methanol: Slightly soluble.

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual quantitative solubility can vary significantly.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a significant gap exists in the public domain regarding quantitative solubility data, this document equips researchers with the necessary theoretical framework and practical methodologies to address this. The provided physicochemical data, theoretical principles of solubility including Hansen Solubility Parameters, and detailed experimental protocols for the shake-flask method, gravimetric analysis, and UV-Vis spectrophotometry, collectively serve as a robust resource for anyone working with this important azoic coupling component.

Future research should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures. The generation of such data would be invaluable for the optimization of industrial processes and the development of new applications for this versatile compound. Furthermore, the experimental determination of its Hansen Solubility Parameters would greatly enhance the predictive power for its behavior in different solvent systems.

References

- 1. Naphthols Asbs, High Purity Dyes at Best Price, CAS 135-65-9 [dyestuff.co.in]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H12N2O4 | CID 67277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 135-65-9 this compound AKSci P683 [aksci.com]

- 5. This compound | 135-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. shivacheminternational.com [shivacheminternational.com]

- 8. chembk.com [chembk.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Naphthol AS-BS [buydye.com]

- 11. shreejiorg.com [shreejiorg.com]

- 12. bhagwatipigments.com [bhagwatipigments.com]

spectral data (IR, NMR) of 3-Hydroxy-3'-nitro-2-naphthanilide

An In-Depth Technical Guide to the Spectral Data of 3-Hydroxy-3'-nitro-2-naphthanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Architecture

This compound is a complex organic molecule utilized primarily as an intermediate in the synthesis of azo dyes and pigments.[1] Its distinct chromophoric properties arise from its specific molecular structure, which incorporates a naphthol moiety linked to a nitrophenyl group via an amide bridge. Accurate structural confirmation and purity assessment are paramount for its application in materials science and chemical synthesis. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable tools for achieving this, providing a detailed "fingerprint" of the molecule's functional groups and atomic connectivity.

This guide provides a comprehensive analysis of the IR and NMR spectral data for this compound. It is designed not merely to present data but to offer insights into the causal relationships between molecular structure and spectral output, empowering researchers to interpret and validate their own experimental findings with confidence.

Molecular Structure and Functional Group Analysis

The foundational step in interpreting any spectral data is a thorough understanding of the molecule's structure. This compound (C₁₇H₁₂N₂O₄) possesses several key functional groups that give rise to characteristic spectroscopic signals.[2][3][4]

-

Naphthol Ring System: A bicyclic aromatic system that includes a hydroxyl group. The aromatic C-H and C=C bonds will produce distinct signals.

-

Hydroxyl (-OH) Group: The phenolic -OH group is a key feature, readily identifiable in IR spectroscopy.

-

Amide (-CONH-) Linkage: This group connects the naphthol and nitrophenyl moieties and has characteristic vibrational modes (C=O stretch, N-H stretch and bend).

-

Nitrophenyl Ring System: A benzene ring substituted with a strongly electron-withdrawing nitro group, which significantly influences the electronic environment of the aromatic protons and carbons.

-

Nitro (-NO₂) Group: This group has strong, characteristic stretching vibrations in the IR spectrum.

Part 1: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

Theoretical Framework

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule.[5] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[6] This absorption is recorded as a trough in the IR spectrum. The position of these absorption bands (expressed in wavenumbers, cm⁻¹) provides direct evidence for the presence of specific functional groups.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and efficient method for obtaining the IR spectrum of a solid sample is using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000–400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: FT-IR (ATR) Experimental Workflow

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Interpretation of the IR Spectrum of this compound

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups. The following table summarizes the key expected absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance & Causality |

| 3400 - 3200 | O-H (Phenol) & N-H (Amide) | Stretching | A broad band is expected in this region due to intermolecular and intramolecular hydrogen bonding. The high frequency is due to the light mass of the hydrogen atom. |

| 3100 - 3000 | Aromatic C-H | Stretching | Multiple weak to medium sharp peaks. Characteristic of C-H bonds on sp² hybridized carbons. |

| ~1660 - 1640 | C=O (Amide I) | Stretching | A strong, sharp peak. Its position is influenced by conjugation and hydrogen bonding within the molecule. |

| 1590 - 1450 | Aromatic C=C | Stretching | Multiple medium to strong sharp peaks, characteristic of the naphthyl and phenyl rings. |

| 1550 - 1500 & 1350 - 1300 | N-O (Nitro group) | Asymmetric & Symmetric Stretching | Two strong, distinct peaks. The asymmetric stretch occurs at a higher frequency. These are highly characteristic and reliable indicators of the nitro group. |

| ~1550 - 1515 | N-H (Amide II) | Bending | A medium intensity peak, often coupled with C-N stretching. |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

Theoretical Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range at specific frequencies. This resonance frequency, reported as a "chemical shift" (δ) in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about atomic connectivity and molecular structure.

Experimental Protocol: Sample Preparation and Data Acquisition

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Polysol, a mixture of deuterated solvents, has also been reported for this compound.[2] A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.

-

Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug if any solid particles are present.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by detection of the free induction decay (FID).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required, and proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Diagram: NMR Experimental Workflow

References

An In-depth Technical Guide to the Health and Safety of 3-Hydroxy-3'-nitro-2-naphthanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 3-Hydroxy-3'-nitro-2-naphthanilide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the recommended safety protocols, empowering researchers to work safely and effectively with this compound.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound.[1][2] A clear understanding of its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Name | 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | [3] |

| Synonyms | Naphthol AS-BS, Azoic Coupling Component 17 | [1][2] |

| CAS Number | 135-65-9 | [3][4] |

| Molecular Formula | C₁₇H₁₂N₂O₄ | [3][4] |

| Molecular Weight | 308.29 g/mol | [3][4] |

| Appearance | Light yellow to brown to dark green powder/crystal | [1] |

| Melting Point | 246-247°C | [2] |

Hazard Identification and GHS Classification

The hazard profile of this compound presents some inconsistencies in the available literature, which necessitates a cautious approach. While a significant number of suppliers report that the chemical does not meet the criteria for hazard classification under the Globally Harmonized System (GHS), other notifications to the ECHA C&L Inventory indicate potential hazards.[3]

Reported GHS Classifications:

-

Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[3]

-

Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life.[3]

-

Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.

It is crucial to note that the majority of notifications (71.4%) to the ECHA C&L Inventory state that this chemical does not meet GHS hazard criteria.[3] This discrepancy may be due to variations in the purity of the substance, the concentration of the solutions tested, or the specific studies conducted. Given this uncertainty, a conservative approach that assumes the presence of these hazards is recommended.

Toxicological Profile and Mechanistic Insights

Nitroaromatic compounds are known to exert their toxic effects through the bioreduction of the nitro group.[5][6][7] This process can lead to the formation of reactive intermediates and reactive oxygen species (ROS), which can induce cellular oxidative stress and damage to cellular macromolecules.[5][6]

The potential for eye irritation could be due to the chemical's physical properties as a fine powder and its chemical reactivity.[8] The aquatic toxicity is likely related to the introduction of a nitroaromatic compound into the environment, which can be harmful to aquatic organisms.[9]

Exposure Controls and Personal Protection

Given the potential for eye irritation and the lack of comprehensive toxicological data, stringent exposure controls are paramount.

Engineering Controls

-

Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area. A laboratory chemical hood is recommended to minimize the inhalation of dust particles.[10][11][12]

-

Contained Weighing: For weighing the powder, the use of a balance with a draft shield or a dedicated weighing enclosure is advised to prevent the dispersal of dust.[10]

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are essential to protect against dust particles and potential splashes. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[12][13][14]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[12][14]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[12][14]

-

Respiratory Protection: If working outside of a chemical hood or if there is a risk of generating significant amounts of dust, a respirator may be necessary. The type of respirator should be selected based on a thorough risk assessment.

References

- 1. This compound | 135-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 135-65-9 this compound AKSci P683 [aksci.com]

- 3. This compound | C17H12N2O4 | CID 67277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

- 9. dl.astm.org [dl.astm.org]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. youtube.com [youtube.com]

- 12. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 13. crystalgen.com [crystalgen.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxy-3'-nitro-2-naphthanilide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydroxy-3'-nitro-2-naphthanilide, a niche yet significant chemical compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, synthesis, chemical properties, and burgeoning applications beyond its traditional use in the dye industry. We will explore its scientific underpinnings, from reaction mechanisms to analytical characterization, and touch upon the potential biological activities of the broader naphthol derivative class to which it belongs.

Introduction to this compound

This compound, also widely known by its dye intermediate name Naphthol AS-BS, is an organic compound characterized by a naphthalene core linked to a nitrophenyl group via an amide bond. Its chemical structure confers specific properties that have historically been exploited in the synthesis of azo dyes. However, the inherent functionalities within the molecule—a hydroxylated naphthalene ring, an amide linkage, and a nitroaromatic moiety—present intriguing possibilities for its application in medicinal chemistry and chemical biology.

This guide aims to serve as a foundational resource, consolidating technical data and scientific insights to facilitate its use in a research and development context.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of commercial chemical suppliers, catering primarily to the research and development sector. The compound is typically supplied as a light yellow to brown powder. It is crucial for researchers to consider the purity and intended use specified by the supplier, as these can vary.

Below is a comparative table of prominent commercial suppliers and their typical product specifications:

| Supplier | Product Number (Example) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich (AldrichCPR) | S351091 | Not specified; sold "as-is" for early discovery research | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.29 | Buyer assumes responsibility for purity confirmation. |

| AK Scientific, Inc. | P683 | ≥ 95% | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.29 | For research and development use only.[1] |

| TCI America | H0314 | >95.0% (HPLC)[2][3] | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.29 | Available through distributors like Fisher Scientific. |

| Alfa Chemistry | ACM135659 | Not specified | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.29 | Listed under "Azoic Dyes". |

| Caltag Medsystems (dist. for TargetMol) | TAR-T20151 | >98% | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.29 | Marketed as a "bioactive chemical". |

| CP Lab Safety | H157095-100g | ≥ 95% | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.29 | For professional, industrial, or research use only.[4] |

| Mitsuboshi Chemical Co., Ltd. | - | Not specified | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.3 | A known manufacturer of Naphthol derivatives. |

| Qingdao Yonghong Chemical Co., Ltd. | - | Not specified | 135-65-9 | C₁₇H₁₂N₂O₄ | - | A China-based manufacturer and trader. |

It is imperative for researchers to obtain and consult the Safety Data Sheet (SDS) from their chosen supplier prior to handling the compound. Most suppliers explicitly state that this chemical is not for medical or consumer use.

Synthesis and Chemical Properties

Synthesis Pathway

The primary route for synthesizing this compound is through the condensation reaction between 3-hydroxy-2-naphthoic acid and m-nitroaniline. This reaction is an amidation process, where the carboxylic acid group of the naphthoic acid is activated to react with the amino group of the nitroaniline.

A common method for this synthesis involves the use of a dehydrating agent or a catalyst that facilitates the formation of the amide bond. Phosphorus trichloride (PCl₃) in a suitable solvent like chlorobenzene or xylene is a frequently employed reagent for this transformation. The reaction proceeds by converting the carboxylic acid into a more reactive acyl chloride or a related intermediate in situ, which is then readily attacked by the amine.

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol

While specific industrial processes are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles. The following is a representative, illustrative protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-2-naphthoic acid and m-nitroaniline in dry chlorobenzene.

-

Reagent Addition: While stirring, slowly add phosphorus trichloride to the mixture. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture. The product may precipitate upon cooling. The crude product can be collected by filtration.

-

Purification: The collected solid should be washed with a suitable solvent to remove unreacted starting materials and byproducts. Recrystallization from a solvent such as acetic acid or ethanol can be performed to obtain the purified this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 135-65-9[5] |

| Molecular Formula | C₁₇H₁₂N₂O₄[5] |

| Molecular Weight | 308.29 g/mol [5] |

| Appearance | Light yellow to brown powder[2] |

| Melting Point | 246-247 °C |

| Solubility | Insoluble in water; soluble in acetic acid and sodium hydroxide solution. |

| IUPAC Name | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide[5] |

Core Application: Azoic Coupling Component

The most well-documented application of this compound is as a coupling component in the formation of azoic dyes. These dyes are synthesized directly on the fiber, leading to excellent wash fastness.

Mechanism of Azoic Coupling

The process involves a two-step sequence:

-

Naphtholation: The substrate (e.g., cotton fibers) is impregnated with an alkaline solution of the Naphthol AS-BS. The hydroxyl group on the naphthalene ring deprotonates, forming a nucleophilic naphthoxide ion.

-

Coupling: The treated substrate is then introduced to a solution containing a diazonium salt. The diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with the activated naphthol. The coupling occurs at the position ortho to the hydroxyl group (the C1 position of the naphthalene ring), which is electronically activated. This reaction forms a stable azo compound (-N=N-), which is the chromophore responsible for the dye's color.

Caption: The two-step process of azoic dyeing using Naphthol AS-BS.

This in-situ dye formation results in a colored pigment that is physically trapped within the fiber matrix, conferring high stability.

Emerging Research and Drug Development Potential

While the dye industry remains its primary application, the chemical scaffold of this compound and related naphthol derivatives has attracted interest in medicinal chemistry. The presence of a hydrogen bond donor (hydroxyl and amide groups), a hydrogen bond acceptor (carbonyl, nitro, and hydroxyl oxygens), and a large aromatic surface area makes it a candidate for interacting with biological macromolecules.

Biological Activity of Naphthol Derivatives

Research into the broader class of naphthol derivatives has revealed a range of biological activities. Although specific studies on this compound are limited, the activities of structurally similar compounds provide a rationale for its investigation as a bioactive molecule.

-

Enzyme Inhibition: Various naphthol derivatives have been identified as potent inhibitors of several enzymes. For instance, some have shown inhibitory activity against acetylcholinesterase (AChE), carbonic anhydrases (CAs), and α-glucosidase.[1][6][7] This suggests that the naphthol moiety can serve as a scaffold for designing enzyme inhibitors.

-

Anticancer Properties: Certain aminobenzylnaphthols and pyrazole-linked benzothiazole-naphthol derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung, prostate, breast, and cervical cancer cells.[8]

-

Antimicrobial Activity: Some N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have shown promising antibacterial and antimycobacterial activity, with some compounds exhibiting efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[9]

These findings underscore the potential for this compound to be used as a starting point or a fragment in the design of novel therapeutic agents. The nitro group, in particular, is a feature found in several existing drugs and can be a site for bioreduction in hypoxic environments, a strategy used in developing hypoxia-activated prodrugs for cancer therapy.

Analytical Characterization

For any research application, robust analytical characterization is essential to confirm the identity and purity of the compound.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for determining the molecular weight and purity of the compound. PubChem lists experimental LC-MS data, including the use of a C18 column and electrospray ionization (ESI) in negative mode.[5]

-

-

High-Performance Liquid Chromatography (HPLC):

-

As indicated by suppliers like TCI, HPLC is a standard method for purity assessment.[2][3] A typical method would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with UV detection at a wavelength where the compound has strong absorbance.

-

Quality Control Workflow

A self-validating protocol for researchers acquiring this compound should include the following steps:

Caption: Recommended workflow for quality control of commercial this compound.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Researchers should handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed toxicological data, it is often useful to examine studies on its precursors, such as 3-hydroxy-2-naphthoic acid, for which more extensive data may be available. For example, the oral LD50 of 3-hydroxy-2-naphthoic acid in rats is in the range of 823-1040 mg/kg, and it is known to cause serious eye damage.[10]

Conclusion

This compound is a commercially available compound with a well-established role as a dye intermediate. Its synthesis is straightforward, and its chemical properties are well-defined. For researchers in drug discovery and chemical biology, the true potential of this molecule may lie in leveraging its distinct chemical features as a scaffold for the development of novel bioactive agents. The proven biological activities of related naphthol derivatives provide a strong impetus for further investigation into its potential as an enzyme inhibitor or other therapeutic modulator. This guide has provided the core technical information necessary to enable such research, from sourcing and quality control to understanding its fundamental chemistry and exploring its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 135-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 135-65-9 | TCI EUROPE N.V. [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C17H12N2O4 | CID 67277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]

- 9. Page loading... [guidechem.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

historical development of naphthanilide azo dyes

An In-Depth Technical Guide to the Historical Development of Naphthanilide Azo Dyes

Abstract